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Compound of Interest

Compound Name: Dihydrooxoepistephamiersine

Cat. No.: B15586841

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the hasubanan
alkaloid, Dihydrooxoepistephamiersine, also referred to as dihydrooxostephamiersine. The
information compiled herein is essential for the identification, characterization, and further
investigation of this natural product in research and drug development contexts.

Core Spectroscopic Data

The structural elucidation of Dihydrooxoepistephamiersine relies on a combination of nuclear
magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables
summarize the key quantitative data obtained from 13C NMR spectroscopy. At present, detailed
1H NMR and comprehensive mass spectrometry data are not publicly available in tabulated
form.

13C Nuclear Magnetic Resonance (NMR) Data

The 13C NMR spectrum of Dihydrooxoepistephamiersine was first reported as part of a
broader study on hasubanan alkaloids. The chemical shifts provide a fingerprint of the carbon
skeleton of the molecule.
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Carbon Atom Chemical Shift (6, ppm)

C-9 Higher field than morphinan alkaloids
N-CHs 27.7

C-16 Signal present due to carbonyl function

Note: Specific chemical shifts for all carbon
atoms are not fully detailed in the available
literature. The provided data highlights key

characteristic resonances.

Experimental Protocols

The acquisition of reliable spectroscopic data is contingent on precise experimental
methodologies. The following sections describe the general procedures employed for the
analysis of hasubanan alkaloids.

NMR Spectroscopy

Instrumentation: NMR spectra for related hasubanan alkaloids have been recorded on
spectrometers operating at frequencies ranging from 22.5 MHz to 125 MHz for 13C nuclei.

Sample Preparation: Samples are typically dissolved in a suitable deuterated solvent, such as
deuterated chloroform (CDCIs) or deuterated methanol (CDsOD).

Data Acquisition: Standard pulse sequences are used to acquire 13C spectra. Techniques such

as low-power H irradiation, including long-range selective proton decoupling (LSPD), selective
proton decoupling (SPD), and gated decoupling with NOE mode operations, have been applied
for full signal assignments of hasubanan alkaloids.

Mass Spectrometry

Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is a
common technique for determining the elemental composition and exact mass of hasubanan
alkaloids.
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Sample Preparation: The alkaloid sample is dissolved in a suitable solvent, such as methanol
or acetonitrile, and introduced into the mass spectrometer via direct infusion or after
chromatographic separation.

Data Acquisition: Mass spectra are acquired in positive ion mode, as the nitrogen atom in the
alkaloid structure is readily protonated. This allows for the determination of the protonated
molecular ion [M+H]*, from which the molecular weight and formula can be deduced.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data for a natural product like
Dihydrooxoepistephamiersine follows a logical progression. The following diagram illustrates
a typical workflow from sample isolation to data analysis.
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Caption: General workflow for the isolation and spectroscopic characterization of natural
products.

Further research is required to obtain and publish the complete H NMR and detailed mass
spectral data for Dihydrooxoepistephamiersine to provide a comprehensive spectroscopic
profile for the scientific community.
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dihydrooxoepistephamiersine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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